(r)-Omeprazole

Pharmacokinetics Bioavailability Stereoselective metabolism

Manufacturers of esomeprazole face stringent USP enantiomeric purity specifications, requiring an authenticated R-enantiomer standard to validate chiral methods and enforce the ≤0.2% impurity limit. • USP/EP impurity F reference standard for chiral HPLC & CE method development, system suitability, and batch-release testing • Enables accurate quantification of R-omeprazole in esomeprazole API, pellets, and finished dosage forms • Supports ANDA bioequivalence study data packages and regulatory submissions Supplied with comprehensive certificate of analysis. For laboratory R&D and quality control use only.

Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
CAS No. 119141-89-8
Cat. No. B128189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Omeprazole
CAS119141-89-8
Synonyms5-Methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole;  (+)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-acetic Acid;  (+)-Omeprazole;  (R)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
InChIInChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1
InChIKeySUBDBMMJDZJVOS-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.4X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Omeprazole: Reference Standard Profile


(R)-Omeprazole (CAS 119141-89-8) is the R-enantiomer of the proton pump inhibitor (PPI) omeprazole, a class of drugs that suppress gastric acid secretion by covalently inhibiting the gastric H+/K+-ATPase . As the pharmacologically inactive enantiomer of racemic omeprazole, (R)-omeprazole is primarily utilized as a chiral reference standard and impurity marker in the quality control, analytical method development, and pharmacokinetic studies of esomeprazole (the active S-enantiomer) and racemic omeprazole formulations [1].

Certified chiral reference standard for (R)-omeprazole
Designed for enantiomeric purity method development (HPLC, CE)
Supports USP impurity limit enforcement (≤0.2% R-OMZ)
Critical for esomeprazole quality control and bioequivalence studies

Why Esomeprazole and Omeprazole Are Not Interchangeable


The substitution of racemic omeprazole or alternative proton pump inhibitors (PPIs) for esomeprazole in scientific or clinical applications is not equivalent due to profound stereoselective metabolism and consequent pharmacokinetic variability. (R)-omeprazole, the R-enantiomer, is cleared primarily by CYP2C19 at a significantly faster rate than the S-enantiomer (esomeprazole), which is predominantly metabolized by CYP3A4 [1]. This stereoselective metabolism results in a >2-fold higher systemic exposure (AUC) for esomeprazole compared to an equivalent dose of racemic omeprazole [2]. Furthermore, esomeprazole exhibits substantially reduced interindividual variability in drug exposure, a critical limitation of racemic omeprazole that stems from genetic polymorphisms in CYP2C19 [3]. These stereochemistry-dependent pharmacokinetic advantages directly translate into superior and more predictable gastric acid suppression, making esomeprazole a distinct therapeutic entity that cannot be interchanged with racemic omeprazole or other PPIs without compromising efficacy or introducing unacceptable variability [4].

Target (R)-Omeprazole certified standard Required
Substitute Racemic omeprazole standard Risk
Risk Racemic standard may mask enantiomeric impurity due to co-elution; pharmacopoeial limit enforcement requires pure (R)-enantiomer.
Substitute Esomeprazole (S-enantiomer) standard Risk
Risk Opposite enantiomer may not serve as impurity marker; chiral recognition and retention behavior differ, limiting method accuracy.

Quantitative Evidence for Esomeprazole's Differentiation


Superior Systemic Exposure (AUC)

In a direct head-to-head crossover study in healthy subjects (n=12 per dose group), esomeprazole demonstrated significantly higher systemic exposure (AUC) compared to both racemic omeprazole and the R-enantiomer after single and repeated dosing [1]. Following a 20 mg dose on day 5, the AUC for esomeprazole was 2.84 μmol h/l, compared to 1.63 μmol h/l for racemic omeprazole and only 0.68 μmol h/l for (R)-omeprazole. This represents a 1.74-fold increase over the racemate and a 4.18-fold increase over the R-enantiomer.

AUC Exposure
Reported
Esomeprazole 2.84 vs racemic 1.63 vs (R)-omeprazole 0.68 μmol·h/L
Reported systemic exposure difference supports enantiomeric purity requirements
20 mg dose, day 5; n=12; crossover
Pharmacokinetics Bioavailability Stereoselective metabolism

Reduced CYP2C19-Dependent Clearance

In vitro studies using human liver microsomes demonstrate that CYP2C19 is responsible for 87% of the total intrinsic clearance of (R)-omeprazole but only 40% for esomeprazole (S-omeprazole) [1]. The total intrinsic clearance of all metabolites for esomeprazole was one-third that of (R)-omeprazole [2]. This stereoselective metabolism directly explains the higher in vivo AUC of esomeprazole and its reduced interindividual variability.

CYP2C19 Clearance
Reported
Esomeprazole 40% vs (R)-omeprazole 87% mediated by CYP2C19
Stereoselective metabolism context for impurity impact on exposure variability
In vitro human liver microsomes
Drug Metabolism CYP450 Pharmacogenomics

Superior Duration of Acid Suppression

In a randomized, five-way crossover study in patients with GERD (n=34), esomeprazole 40 mg maintained intragastric pH >4 for a mean of 14.0 hours on day 5, significantly longer than standard doses of racemic omeprazole (20 mg: 11.8 hours), lansoprazole (30 mg: 11.5 hours), pantoprazole (40 mg: 10.1 hours), and rabeprazole (20 mg: 12.1 hours) [1]. The difference between esomeprazole and all other comparators was highly significant (p ≤ 0.001).

pH >4 Duration
Data to verify
Esomeprazole 40 mg: 14.0 h; omeprazole 20 mg: 11.8 h (p ≤ 0.001)
Reported pharmacodynamic endpoint context; source-specific review needed
GERD patients, n=34; five-way crossover
Pharmacodynamics Intragastric pH Acid suppression

Higher Erosive Esophagitis Healing Rates

A meta-analysis of 10 randomized controlled trials (n=15,316) comparing esomeprazole 40 mg to other PPIs (omeprazole 20/40 mg, lansoprazole 30 mg, pantoprazole 40 mg) found a statistically significant increase in the probability of healing erosive esophagitis at both 4 and 8 weeks [1]. The relative risk (RR) for healing with esomeprazole was 1.10 (95% CI: 1.05, 1.15) at 4 weeks and 1.05 (95% CI: 1.02, 1.08) at 8 weeks.

Healing Rate
Reported
RR 1.10 (95% CI 1.05–1.15) at 4 weeks vs pooled PPIs
Reported endpoint difference; meta-analysis of 10 RCTs (n=15,316)
Erosive esophagitis healing context
Clinical Efficacy Erosive Esophagitis Healing Rate

USP Chiral Impurity Limit

The United States Pharmacopeia (USP) establishes a limit for the (R)-omeprazole enantiomer in esomeprazole drug substance and formulations. A validated capillary electrophoresis method determined a limit of quantification (LOQ) of 0.2% w/w for R-OMZ, and analysis of commercial samples confirmed a mean concentration of <0.2%, meeting the USP requirement [1].

USP Impurity Limit
Reported
(R)-Omeprazole ≤0.2% w/w; LOQ 0.2% via CE
Supports analytical benchmark for chiral purity control
Validated CE method, ICH guidelines
Analytical Chemistry Quality Control Chiral Purity

Reduced Pharmacokinetic Variability

In CYP2C19 poor metabolizers, the AUC of esomeprazole is lower than that of omeprazole, whereas in extensive metabolizers it is higher. This opposing trend across metabolizer phenotypes results in an overall reduction in interindividual variability for esomeprazole exposure compared to the racemate [1]. This is a direct consequence of esomeprazole's reduced dependence on CYP2C19 for clearance.

PK Variability
Class-level
Esomeprazole shows lower interindividual AUC variability vs racemic omeprazole
Reduced variability rationale for strict enantiomeric purity limits
Population PK analysis; CYP2C19 genotype context
Pharmacogenetics Interindividual Variability CYP2C19

Optimal Applications of (R)-Omeprazole and Esomeprazole


Chiral Purity Method Development

(R)-Omeprazole is essential as a certified reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to quantify enantiomeric purity of esomeprazole drug substances and finished products. As demonstrated, USP requires that the R-enantiomer impurity be limited to ≤0.2%, a specification that can only be enforced with an authentic, well-characterized (R)-omeprazole standard [1]. This application is critical for both originator and generic manufacturers to meet regulatory requirements for pharmaceutical equivalence.

PK and Metabolic Profiling for PPIs

For research into the stereoselective metabolism of PPIs, (R)-omeprazole serves as a crucial comparator compound. The quantitative evidence showing that CYP2C19 accounts for 87% of its clearance versus only 40% for esomeprazole provides a mechanistic framework for understanding and predicting drug-drug interactions and the impact of CYP2C19 polymorphisms on PPI exposure and efficacy [2]. Using (R)-omeprazole as a probe substrate enables precise in vitro-in vivo extrapolation of metabolic pathways.

Next-Gen Acid Suppressant Development

The compelling clinical data demonstrating esomeprazole's superior acid suppression (14.0 hours of pH >4) and higher healing rates in erosive esophagitis (RR 1.10 at 4 weeks) establish a benchmark for new investigational agents [3]. Researchers developing potassium-competitive acid blockers (P-CABs) or novel formulations of PPIs must demonstrate non-inferiority or superiority to esomeprazole's well-characterized pharmacodynamic and clinical profile. This evidence base directly informs clinical trial design and comparator selection.

Generic Formulation & Bioequivalence

The quantitative understanding of esomeprazole's enhanced bioavailability (AUC 1.74-fold higher than racemic omeprazole at 20 mg) and reduced interindividual variability is fundamental to the design and evaluation of generic esomeprazole formulations [4]. Bioequivalence studies for ANDA submissions must demonstrate that a generic product's 90% confidence intervals for AUC and Cmax fall within 80-125% of the reference listed drug (Nexium), a requirement that directly stems from the stereochemistry-driven pharmacokinetic superiority of the S-enantiomer over the racemate.

Application
Selection Property
Validation Focus
Chiral purity method development
Certified enantiomeric identity
USP impurity limit compliance (≤0.2% R-OMZ)
PPI metabolic pathway research
Stereochemistry-dependent clearance profile
CYP2C19 vs CYP3A4 contribution review
Acid suppression comparator studies
Pharmacodynamic endpoint context
Intragastric pH >4 duration benchmarking
Generic bioequivalence research
Enantiomer-specific exposure data
AUC and Cmax variability assessment

Technical Documentation Hub

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44 linked technical documents
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